molecular formula C21H26O3 B1585772 4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 59748-18-4

4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1585772
CAS No.: 59748-18-4
M. Wt: 326.4 g/mol
InChI Key: YNBBQLUKHHSKPW-UHFFFAOYSA-N
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Description

4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with a biphenyl core structure substituted with an octyloxy group at the 4’ position and a carboxylic acid group at the 4 position. This compound is known for its liquid crystalline properties and is used in various optoelectronic applications, particularly in liquid crystal displays (LCDs).

Scientific Research Applications

4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Widely used in the production of liquid crystal displays (LCDs) and other optoelectronic devices due to its liquid crystalline properties.

Safety and Hazards

According to the safety data sheet, “4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid” may cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst.

    Introduction of the Octyloxy Group: The octyloxy group can be introduced via an etherification reaction, where an alkyl halide (octyl bromide) reacts with a phenol derivative in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid.

Industrial Production Methods

In industrial settings, the production of 4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinones or other oxidized biphenyl derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro or halogenated biphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    4’-Octyloxy-4-biphenylcarbonitrile: Similar in structure but contains a cyano group instead of a carboxylic acid group.

    4-Octyl-4’-cyanobiphenyl: Contains an octyl group and a cyano group, differing in the position of the alkoxy group.

Uniqueness

4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both an octyloxy group and a carboxylic acid group, which confer distinct liquid crystalline properties and potential for hydrogen bonding. This combination of functional groups makes it particularly suitable for applications in optoelectronics and materials science.

Properties

IUPAC Name

4-(4-octoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-2-3-4-5-6-7-16-24-20-14-12-18(13-15-20)17-8-10-19(11-9-17)21(22)23/h8-15H,2-7,16H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBBQLUKHHSKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384365
Record name 4-(4-octoxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59748-18-4
Record name 4′-(Octyloxy)[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59748-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-octoxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Octyl bromide (0.102 mol) is added to a solution of 4-(4-hydroxyphenyl)benzoic acid (0.102 mol) and 2.5 N sodium hydroxide (0.102 mol) and the mixture stirred at 70° C. for a period of 18 hours. The reaction mixture is allowed to cool and then acidified to pH 3 and partitioned between ethyl acetate and water. The organic phase is washed with water and brine and the solvent then removed to obtain the 4'-n-octyloxy-[1,1'-biphenyl]-4-ylcarboxylic acid, C21H23O3, M.W. 326.4
Quantity
0.102 mol
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0.102 mol
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0.102 mol
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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